molecular formula C18H17N7O2S B2808822 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 2034507-24-7

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2808822
CAS No.: 2034507-24-7
M. Wt: 395.44
InChI Key: VUVDEJPACBCIOC-UHFFFAOYSA-N
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Description

The compound (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that belongs to the class of triazolopyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolopyrazine derivatives typically involves the formation of the triazole ring followed by the introduction of various substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the synthesis might start with the reaction of a hydrazine derivative with a suitable diketone to form the triazole ring, followed by further functionalization to introduce the pyrazine and piperazine moieties .

Industrial Production Methods

Industrial production of such compounds often involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the progress of the reactions and to purify the final product .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions on the piperazine ring can introduce various functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, triazolopyrazine derivatives have shown significant antibacterial and antifungal activities. They are being studied for their potential to inhibit the growth of various pathogens .

Medicine

In medicine, these compounds are being explored for their potential as anticancer agents. They have shown promising results in inhibiting the growth of cancer cells in vitro and in vivo .

Industry

Industrially, these compounds are used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .

Mechanism of Action

The mechanism of action of triazolopyrazine derivatives involves their interaction with specific molecular targets. For instance, they can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to the inhibition of cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • ®- (4-fluorophenyl) (8-methyl-3- (3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro- [1,2,4]triazolo [4,3-a]pyrazin-7 (8H)-yl)methanone
  • 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines

Uniqueness

The uniqueness of (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2S/c1-12-20-21-17-16(19-4-5-25(12)17)23-6-8-24(9-7-23)18(26)13-11-14(27-22-13)15-3-2-10-28-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVDEJPACBCIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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